molecular formula C14H21ClN2O2 B8156281 tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate

tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate

Cat. No.: B8156281
M. Wt: 284.78 g/mol
InChI Key: FKFLLHMXRNETSV-UHFFFAOYSA-N
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Description

tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a chloropyridinyl group, and an isopropyl carbamate moiety.

Properties

IUPAC Name

tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-10(2)17(13(18)19-14(3,4)5)9-11-6-7-12(15)16-8-11/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFLLHMXRNETSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=C(C=C1)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate involves several steps. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out under inert atmosphere conditions at a temperature range of 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate can be compared with other similar compounds such as:

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